molecular formula C14H21FN2O3 B2391439 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea CAS No. 1797881-52-7

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea

Cat. No.: B2391439
CAS No.: 1797881-52-7
M. Wt: 284.331
InChI Key: IWMICNAVFOSGRI-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Methoxypropylation: The next step involves the addition of a methoxypropyl group to the fluorophenyl intermediate. This can be achieved through nucleophilic substitution reactions.

    Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-ethoxyethyl)urea: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may affect its chemical and biological properties.

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxypropyl)urea: The presence of a methoxypropyl group instead of a methoxyethyl group can lead to differences in reactivity and application.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3/c1-14(20-3,11-6-4-5-7-12(11)15)10-17-13(18)16-8-9-19-2/h4-7H,8-10H2,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMICNAVFOSGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCOC)(C1=CC=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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